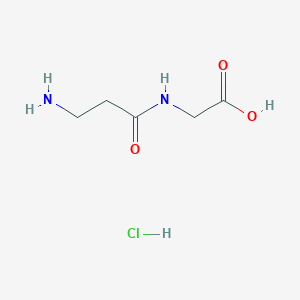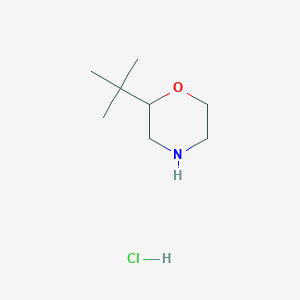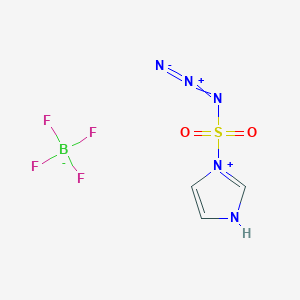
1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate
Vue d'ensemble
Description
“1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate” is a compound that has been designed as a convenient reagent with improved thermal stability for electrophilic azidation of carbanions . The quaternary 1-azidosulfonyl-2-ethyl-3-methylimidazolium tetrafluoroborate crystallizes in Fdd2 with two independent ion pairs which engage in C–H…F interactions .
Synthesis Analysis
The synthesis of this compound involves the use of ammonium hydroxide for fluoride elution, commercially available boron trifluoride-methanol complex dissolved in acetonitrile as a precursor, and removal of unreacted fluoride on Florisil solid-phase extraction cartridges .Molecular Structure Analysis
The molecular structure of this compound involves an imidazolium ring. The quaternary 1-azidosulfonyl-2-ethyl-3-methylimidazolium tetrafluoroborate crystallizes in Fdd2 with two independent ion pairs which engage in C–H…F interactions .Chemical Reactions Analysis
The compound is used in electrophilic azidation reactions . It has been used in the synthesis of fluorine-18 radiolabelled tetrafluoroborate for sodium iodide symporter imaging by PET .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available sources .Applications De Recherche Scientifique
Corrosion Inhibition
1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate and similar compounds have been explored for their potential as corrosion inhibitors. A study demonstrated the effectiveness of various imidazolium tetrafluoroborate ionic liquids, including similar compounds, in inhibiting the acid corrosion of carbon steel. These compounds showed good inhibition efficiencies, indicating their potential in protective coatings and materials preservation (Deyab, Zaky, & Nessim, 2017).
Electrophilic Azidation
Compounds structurally akin to 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate, like crystalline 2-ethylimidazole-1-sulfonyl azide, have been designed for electrophilic azidation applications. These compounds demonstrate improved thermal stability and are used for the azidation of carbanions, showcasing their utility in synthetic chemistry and material sciences (Laus et al., 2012).
Thermophysical Property Analysis
Similar imidazolium-based compounds with tetrafluoroborate have been studied for their thermophysical properties. These studies are vital in understanding the behavior of these substances under different temperatures and pressures, which is crucial for their application in various industrial processes, such as in the formulation of new materials or as heat transfer fluids (Muhammad et al., 2008).
Synthesis Catalysis
The imidazolium tetrafluoroborate structure is also used in catalysis. For instance, ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate, a compound similar to 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate, efficiently catalyzes the synthesis of tetrasubstituted imidazoles. This highlights the compound's potential in facilitating chemical reactions, particularly in pharmaceutical and chemical manufacturing (Zolfigol et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-diazo-1H-imidazol-3-ium-3-sulfonamide;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O2S.BF4/c4-6-7-11(9,10)8-2-1-5-3-8;2-1(3,4)5/h1-3H;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHLRCQGQVXBFP-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C[N+](=CN1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate | |
CAS RN |
1357503-31-1 | |
| Record name | 1357503-31-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B1383439.png)
![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)
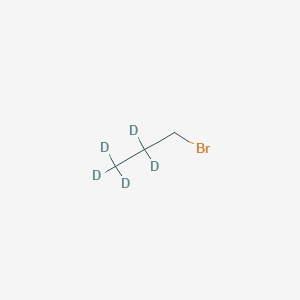



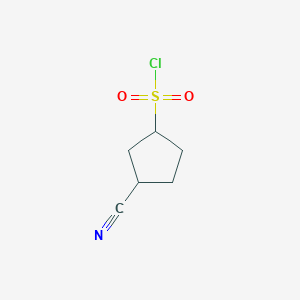



![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)
